![molecular formula C18H24N2O5S B2641642 N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-36-6](/img/structure/B2641642.png)
N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
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Description
N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide, also known as compound X, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes and diseases.
Scientific Research Applications
Heterocyclization Research
The compound can be used in heterocyclization research. Heterocyclization of similar compounds has been studied, and these compounds have been found to react with 2-bromoethyl acetate to give corresponding halogen substitution products .
Biological Activities
Benzo-fused O,N-heterocycles, which this compound is a part of, exhibit various biological activities . They are used as polymer additives , and their metal complexes have also been reported .
Inhibiting Biochemical Processes in Cells
Some arene-fused oxazocines, which this compound could potentially form, are capable of inhibiting biochemical processes in cells .
Antithrombotic Agents
Some arene-fused oxazocines are antithrombotic agents . This suggests that this compound could potentially be used in the development of new antithrombotic drugs.
Analgesic Agents and Central Nervous System Modulators
Some arene-fused oxazocines are analgesic agents and central nervous system modulators . This suggests potential applications of this compound in pain management and neurological research.
Photocatalytic Oxygenation
The compound could potentially be used in photocatalytic oxygenation research. Similar compounds have been used in studies of photocatalytic oxygenation of cyclohexene .
properties
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-18(15-6-7-16-17(12-15)25-13-24-16)19-10-11-26(22,23)20-9-8-14-4-2-1-3-5-14/h4,6-7,12,20H,1-3,5,8-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPUKIUUYJLEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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